molecular formula C10H14F2N4 B1479382 6-(4,4-Difluoropiperidin-1-yl)-2-methylpyrimidin-4-amine CAS No. 2004581-40-0

6-(4,4-Difluoropiperidin-1-yl)-2-methylpyrimidin-4-amine

Cat. No. B1479382
CAS RN: 2004581-40-0
M. Wt: 228.24 g/mol
InChI Key: CYYCNKSPFPDOGO-UHFFFAOYSA-N
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Description

6-(4,4-Difluoropiperidin-1-yl)-2-methylpyrimidin-4-amine is a new chemical compound that has recently been synthesized and studied for its various applications in scientific research. It is a type of small molecule that has been used in various biomedical research applications. This compound has a wide range of potential uses in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Molecular Structure and Crystal Analysis

  • Crystal and Molecular Structures Analysis : The molecular and crystal structures of compounds structurally related to the target compound have been thoroughly investigated, revealing insights into conformational differences, hydrogen-bonding interactions, and layer structures in the crystal lattice, contributing significantly to the understanding of molecular interactions and stability (Odell et al., 2007).

  • Structural Characterization of Polymorphs : Structural characterization of polymorphic forms and derived compounds has been achieved, offering valuable information on intermolecular hydrogen bonding patterns and spatial arrangements within crystal structures, which are pivotal for understanding the material properties and reactivity of such compounds (Böck et al., 2020).

Synthesis and Reactivity

  • Ring Transformation and Reactivity : Studies have illustrated interesting ring transformations and reactivity patterns, such as the conversion of 2,6-dibromopyridine into 4-amino-2-methylpyrimidine, which are crucial for the synthesis and modification of related compounds (Hertog et al., 2010).

  • Synthesis of Derivatives and Fragmentation Studies : The synthesis of various derivatives and their main fragmentation pathways have been explored, providing a foundation for developing novel compounds with potential applications in different scientific domains (Erkin et al., 2015).

Bioactivity and Chemical Interactions

  • Antimicrobial Activity Evaluation : Substituted derivatives have been synthesized and evaluated for their antimicrobial activity, showing significant antibacterial and antifungal activity, which is promising for pharmaceutical applications (Vijaya Laxmi et al., 2019).

  • Investigations on Non-Covalent Interactions : Detailed investigations on non-covalent interactions have been conducted, revealing insights into hydrogen bonds, van der Waals interactions, and other intermolecular forces, which are critical for understanding the chemical behavior and potential applications of these compounds (Zhang et al., 2018).

properties

IUPAC Name

6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N4/c1-7-14-8(13)6-9(15-7)16-4-2-10(11,12)3-5-16/h6H,2-5H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYCNKSPFPDOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4-Difluoropiperidin-1-yl)-2-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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